molecular formula C23H35NO4Sn B010757 N-Succinimidyl 4-(tri-n-butylstannyl)benzoate CAS No. 107759-58-0

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Cat. No. B010757
M. Wt: 508.2 g/mol
InChI Key: LOYKOFHWTNBVBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate involves several key steps starting from precursor molecules. Typically, it is synthesized in two steps from 4-methyl-3-iodobenzoic acid. The process includes the preparation of tin-containing intermediates, which are essential for the subsequent radioiodination reactions. This synthesis route ensures the production of the compound with high purity and yield, which is crucial for its application in sensitive biomedical applications (Garg, P., Garg, S., & Zalutsky, M., 1993).

Molecular Structure Analysis

The molecular structure of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is characterized by the presence of a succinimidyl group and a tri-n-butylstannyl moiety attached to a benzoate core. This structure is pivotal for its reactivity and utility in conjugation reactions, especially in the context of attaching radioactive iodine to target molecules. The compound's structure has been confirmed through various spectroscopic methods, including ^1H NMR, MS, and IR, ensuring the correct identity and purity necessary for biomedical applications (Duan-zhi, Y., 2005).

Chemical Reactions and Properties

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is primarily used in radiohalogenation reactions, particularly for the labeling of monoclonal antibodies with radioactive iodine. This compound, due to its tin-containing group, facilitates the efficient incorporation of iodine isotopes into target molecules. The reaction conditions, such as the choice of oxidant and temperature, are optimized to achieve high labeling efficiency and radiochemical purity. These chemical properties make it an invaluable reagent in the preparation of radio-labeled compounds for diagnostic and therapeutic purposes (Zalutsky, M. & Narula, A., 1988).

Scientific Research Applications

  • Antibody Labeling : It is used for antibody labeling to achieve optimal antibody coupling and specific binding (Garg, Archer, Bigner, & Zalutsky, 1989).

  • Radioiodination of Proteins : The compound is extensively employed for radioiodination of proteins, offering advantages such as high radiochemical yield and stability (Khalaj, Beiki, Rafiee, & Najafi, 2001).

  • Indirect Radioiodination : It is utilized in the indirect radioiodination of proteins and peptides, providing more stable results in vivo compared to direct methods (Vaidyanathan & Zalutsky, 2006).

  • Radiochemical Purity in Labeling : The compound is valuable for indirect labeling of radiopharmaceuticals due to its high radiochemical purity and efficiency (Duan-zhi, 2005).

  • Tumor Imaging and Therapy : It has shown promising results in tumor imaging and therapy, particularly in breast cancer xenografts, by improving uptake in tumors and exhibiting growth inhibition (Smellie et al., 1995).

  • Radio-Iodination of Internalizing Proteins : The compound is also useful in the radio-iodination of proteins and peptides that undergo internalization after receptor or antigen binding, thereby enhancing their efficacy (Vaidyanathan & Zalutsky, 2007).

  • Protein Labeling : It has been used to label sensitive proteins like erythropoietin in high yield without aggregation, which is crucial for maintaining protein functionality (Lang & Eckelman, 1997).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYKOFHWTNBVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148234
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

CAS RN

107759-58-0
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.29 g (1.84 mmol) of tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate in 18.4 mL of anhydrous THF was added 417 mg (2.02 mmol) of dicyclohexylcarbodiimide (Sigma) and 212 mg (1.84 mmol) of N-hydroxysuccinimide (Sigma, and the mixture was stirred for 15 hours at room temperature. To the mixture was then added three drops of HOAc. The solids were removed by filtration, and the mixture was concentrated. Purification by silica gel chromatography (25% EtOAc/hexane) yielded 731 mg (78%) of N-succinimidyl 4-(tri-n-butylstannyl)benzoate: 1H NMR (CDCl3)δ 0.50-2.20 (m, 27H), 2.90 (s, 4H), 7.65 (d, J=8 Hz, 2H), 8.06 (d, J=8 Hz, 2H). IR (neat) 1780, 1750, 1190, 1055, 980 cm-1.
Name
tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
18.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Vaidyanathan, MR Zalutsky - Nature protocols, 2006 - nature.com
A procedure for the synthesis of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope ([*I]SIB), which is an agent used in the radioiodination of proteins and peptides, from its …
Number of citations: 61 www.nature.com
PK Garg, GE Archer Jr, DD Bigner… - International Journal of …, 1989 - Elsevier
N-succinimidyl-3-(tri-n-butylstannyl)benzoate (m-BuATE), N-succinimidyl-3-(tri-methylstannyl)benzoate (m-MeATE) and N-succinimidyl-4-(tri-n-butylstannyl)benzoate (p-BuATE) were …
Number of citations: 81 www.sciencedirect.com
S Nagachinta, P Novelli, Y Joyard, N Maindron… - Scientific Reports, 2022 - nature.com
N-succinimidyl-4-[ 18 F]fluorobenzoate ([ 18 F]SFB), a widely used labeling agent to introduce the 4-[ 18 F]fluorobenzoyl-prosthetic group, is normally obtained in three consecutive …
Number of citations: 1 www.nature.com
S Dissoki, A Hagooly, S Elmachily… - Journal of Labelled …, 2011 - Wiley Online Library
The epidermal growth factor receptor (EGFR) is involved in the proliferation and differentiation of normal and malignant cells and is a major therapeutic target for a variety of human …
COH C-OLi - Optimization of synthesis and quality control …, 2002 - inis.iaea.org
The m-Br-benzoic acid (1) reacted with n-BuLi in THF medium at very low temperature (-100oC), followed by the quenching of the dilition anion (2) with tri-butyl tin chloride to produce (3)…
Number of citations: 4 inis.iaea.org
NJ Brenner, GY Stonesifer, KA Schneck, HD Burns… - Life sciences, 1993 - Elsevier
A high affinity radioligand for bradykinin B 2 receptors was prepared by coupling an activated ester of [ 125 I]4-iodobenzoic acid to the amino terminus nitrogen of the potent B 2 …
Number of citations: 6 www.sciencedirect.com
C Bensimon, R Redshaw - Current Trends in Monoclonal Antibody …, 2010 - Springer
The concept of using radiolabeled antibodies in vivo dates back to 1949 when Pressman (1949) demonstrated that radiolabeled antibodies could be used to localize specific tissue. …
Number of citations: 5 link.springer.com
A Smith, R Alberto, P Blaeuenstein, I Novak-Hofer… - Cancer research, 1993 - AACR
… 131I labeling was performed using the N-succinimidyl-4-tri-n-butylstannyl benzoate ligand to confer stability. A mixture of the two preparations was injected into mice in groups …
Number of citations: 60 aacrjournals.org
Z Zhu, T Ghose, Y Kralovec, C Yang - Nuclear medicine and biology, 1994 - Elsevier
… A typical example is N-succinimidyl p-iodobenzoate (PIB), a product of iodination of N-succinimidyl 4-tri-n -butylstannylbenzoate (Wilbur et al., 1989; Murray et al., 1991). In this study, …
Number of citations: 10 www.sciencedirect.com
MR Zalutsky - Radioimmunotherapy of cancer, 2000 - books.google.com
The selective delivery of cytotoxic radionuclides to malignant cell populations is the central objective of radioimmunotherapy. The impact of radioimmunotherapy on the clinical …
Number of citations: 6 books.google.com

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